molecular formula C10H12ClN5 B13887444 4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine

4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine

Cat. No.: B13887444
M. Wt: 237.69 g/mol
InChI Key: NOGLUNRFYIMWJJ-UHFFFAOYSA-N
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Description

4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, an ethyl group, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine typically involves the reaction of 4,6-dichloro-2-ethylpyrimidine with 3,5-dimethyl-1,2,4-triazole. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

    Coupling reactions: The triazole moiety can engage in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products

    Nucleophilic substitution: Products would depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation: Oxidized products could include pyrimidine N-oxides.

    Reduction: Reduced products might include partially or fully hydrogenated pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazole moiety could interact with metal ions or other cofactors, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpyrimidine: Similar structure but with a methyl group instead of an ethyl group.

    4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of an ethyl group.

Uniqueness

4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine is unique due to the presence of the ethyl group, which can influence its physical and chemical properties, such as solubility and reactivity. The combination of the chloro, triazole, and ethyl substituents makes this compound versatile for various applications in research and industry.

Properties

Molecular Formula

C10H12ClN5

Molecular Weight

237.69 g/mol

IUPAC Name

4-chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine

InChI

InChI=1S/C10H12ClN5/c1-4-9-13-8(11)5-10(14-9)16-7(3)12-6(2)15-16/h5H,4H2,1-3H3

InChI Key

NOGLUNRFYIMWJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)N2C(=NC(=N2)C)C

Origin of Product

United States

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